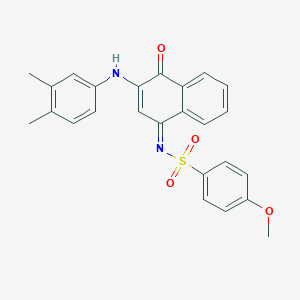
N-(3-(3,4-dimethylanilino)-4-oxo-1(4H)-naphthalenylidene)-4-methoxybenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-(3,4-dimethylanilino)-4-oxo-1(4H)-naphthalenylidene)-4-methoxybenzenesulfonamide, commonly known as DASA-58, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for the treatment of various diseases. In
Wissenschaftliche Forschungsanwendungen
DASA-58 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and neurodegenerative disorders. In cancer research, DASA-58 has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. In diabetes research, DASA-58 has been shown to improve glucose metabolism and insulin sensitivity in animal models. In neurodegenerative disorder research, DASA-58 has been shown to protect against oxidative stress and inflammation, which are key factors in the development of these diseases.
Wirkmechanismus
The mechanism of action of DASA-58 involves the inhibition of the protein kinase CK2, which is involved in various cellular processes, including cell proliferation, apoptosis, and DNA repair. By inhibiting CK2, DASA-58 disrupts these processes, leading to the inhibition of cancer cell growth, improved glucose metabolism and insulin sensitivity, and protection against oxidative stress and inflammation.
Biochemical and Physiological Effects:
DASA-58 has been shown to have a variety of biochemical and physiological effects, including the inhibition of cancer cell growth, improved glucose metabolism and insulin sensitivity, and protection against oxidative stress and inflammation. In addition, DASA-58 has been shown to have low toxicity and good pharmacokinetic properties, making it a promising candidate for further development as a therapeutic agent.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using DASA-58 in lab experiments is its specificity for CK2, which allows for the selective inhibition of this protein kinase. This specificity also reduces the potential for off-target effects, making DASA-58 a more reliable tool in lab experiments. However, one of the limitations of using DASA-58 is its relatively high cost, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of DASA-58, including the development of more potent and selective CK2 inhibitors, the investigation of the role of CK2 in various diseases, and the evaluation of DASA-58 in clinical trials. In addition, the use of DASA-58 in combination with other therapeutic agents may enhance its efficacy and broaden its potential applications. Overall, the study of DASA-58 has the potential to lead to the development of new and effective treatments for various diseases.
Conclusion:
DASA-58 is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. Its specificity for CK2, low toxicity, and good pharmacokinetic properties make it a promising candidate for further development as a therapeutic agent. The study of DASA-58 has the potential to lead to the development of new and effective treatments for various diseases.
Synthesemethoden
The synthesis of DASA-58 involves a multistep process that starts with the reaction of 3,4-dimethylaniline with 1,4-naphthoquinone to produce an intermediate compound. This intermediate compound is then reacted with 4-methoxybenzenesulfonyl chloride to produce the final product, DASA-58. The synthesis method has been optimized to produce high yields of pure DASA-58, making it suitable for large-scale production.
Eigenschaften
Molekularformel |
C25H22N2O4S |
|---|---|
Molekulargewicht |
446.5 g/mol |
IUPAC-Name |
(NZ)-N-[3-(3,4-dimethylanilino)-4-oxonaphthalen-1-ylidene]-4-methoxybenzenesulfonamide |
InChI |
InChI=1S/C25H22N2O4S/c1-16-8-9-18(14-17(16)2)26-24-15-23(21-6-4-5-7-22(21)25(24)28)27-32(29,30)20-12-10-19(31-3)11-13-20/h4-15,26H,1-3H3/b27-23- |
InChI-Schlüssel |
QKJYNEKMXWUKDX-VYIQYICTSA-N |
Isomerische SMILES |
CC1=C(C=C(C=C1)NC2=C/C(=N/S(=O)(=O)C3=CC=C(C=C3)OC)/C4=CC=CC=C4C2=O)C |
SMILES |
CC1=C(C=C(C=C1)NC2=CC(=NS(=O)(=O)C3=CC=C(C=C3)OC)C4=CC=CC=C4C2=O)C |
Kanonische SMILES |
CC1=C(C=C(C=C1)NC2=CC(=NS(=O)(=O)C3=CC=C(C=C3)OC)C4=CC=CC=C4C2=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Pentyl 2-methyl-5-{[(2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]amino}-1-benzofuran-3-carboxylate](/img/structure/B281239.png)
![Butyl 5-{[(2,5-dimethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281241.png)
![Butyl 5-{[(2,5-dichlorophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281242.png)
![Ethyl 5-{[(2,5-dimethylphenyl)sulfonyl]amino}-2-propylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B281245.png)
![Ethyl 5-{[(4-tert-butylphenyl)sulfonyl]amino}-2-propylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B281246.png)
![Ethyl 5-{[(2,5-dimethylphenyl)sulfonyl]amino}-2-propyl-1-benzofuran-3-carboxylate](/img/structure/B281248.png)
![Ethyl 5-[(phenylsulfonyl)amino]-2-propyl-1-benzofuran-3-carboxylate](/img/structure/B281251.png)
![(NZ)-N-[3-(benzenesulfonamido)-4-oxonaphthalen-1-ylidene]-4-ethylbenzenesulfonamide](/img/structure/B281252.png)
![Methyl 2-tert-butyl-5-{[(4-tert-butylphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate](/img/structure/B281255.png)
![Methyl 2-tert-butyl-5-{[(4-isopropylphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate](/img/structure/B281256.png)
![Methyl 5-{[(4-isopropylphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B281258.png)
![Methyl 5-{[(2,5-dichlorophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281259.png)

![Ethyl 2-methyl-5-{[(2,4,5-trimethylphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate](/img/structure/B281265.png)